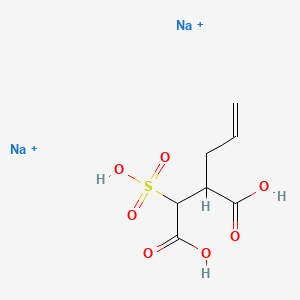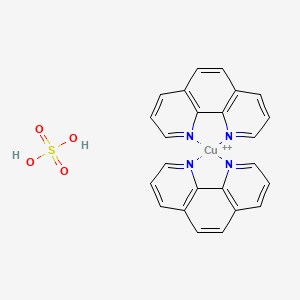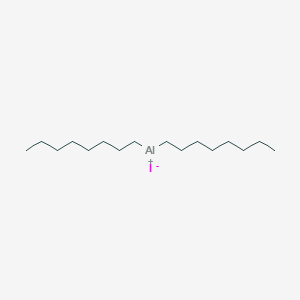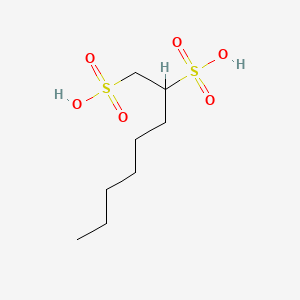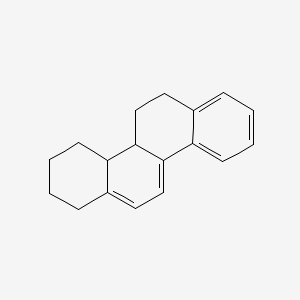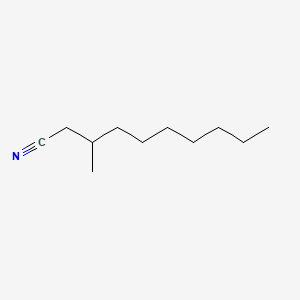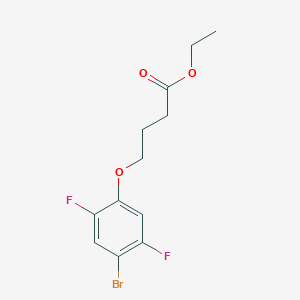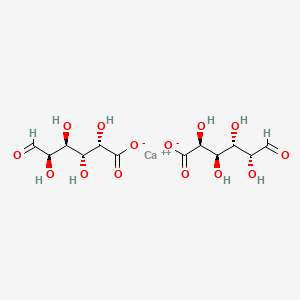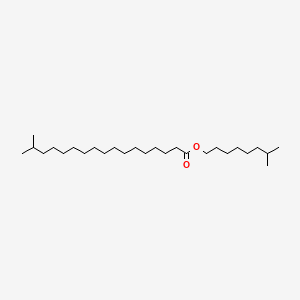
Isononyl isooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononyl isooctadecanoate is an ester compound with the chemical formula C27H54O2. It is known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is often used to provide a silky, smooth feel to the skin and is valued for its ability to enhance the texture and spreadability of formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isononyl isooctadecanoate is typically synthesized through the esterification reaction between isononyl alcohol and isooctadecanoic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 150-200°C under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as a sulfonated resin, at elevated temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isononyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide), temperatures around 100°C.
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide), temperatures around 60-80°C.
Major Products Formed
Hydrolysis: Isononyl alcohol and isooctadecanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
Isononyl isooctadecanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and texture enhancer in creams, lotions, and makeup products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Industrial Lubricants: Provides lubrication properties in various industrial applications.
Polymer Additives: Used as a plasticizer to improve the flexibility and durability of polymers.
Mécanisme D'action
The primary mechanism of action of isononyl isooctadecanoate in cosmetic and personal care products is its ability to form a hydrophobic film on the skin’s surface. This film helps to retain moisture, providing a smooth and soft feel. The compound’s long carbon chain and branched structure contribute to its excellent spreadability and compatibility with other ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isononyl isononanoate
- Isononyl laurate
- Isononyl palmitate
Uniqueness
Isononyl isooctadecanoate is unique due to its specific combination of isononyl alcohol and isooctadecanoic acid, which imparts superior emollient properties and a silky feel compared to other esters. Its branched structure also enhances its spreadability and compatibility with a wide range of cosmetic ingredients, making it a preferred choice in high-end formulations.
Propriétés
Numéro CAS |
97375-24-1 |
|---|---|
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
7-methyloctyl 16-methylheptadecanoate |
InChI |
InChI=1S/C27H54O2/c1-25(2)21-17-13-11-9-7-5-6-8-10-12-14-19-23-27(28)29-24-20-16-15-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
Clé InChI |
YHAWVLBERDUQFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
